molecular formula C9H6BrF2NO B12865203 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole

2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12865203
M. Wt: 262.05 g/mol
InChI Key: CIZDMHYGOKMSAJ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound with the molecular formula C9H6BrF2NO. It is a derivative of benzoxazole, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole typically involves the bromination of a suitable benzoxazole precursor. One common method is the bromination of 5-(difluoromethyl)benzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(difluoromethyl)benzo[d]oxazole
  • 2-(Bromomethyl)-5-(trifluoromethyl)benzo[d]oxazole
  • 2-(Bromomethyl)-5-(methyl)benzo[d]oxazole

Uniqueness

2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both bromomethyl and difluoromethyl groups. The bromomethyl group provides a reactive site for further functionalization, while the difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

Molecular Formula

C9H6BrF2NO

Molecular Weight

262.05 g/mol

IUPAC Name

2-(bromomethyl)-5-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6BrF2NO/c10-4-8-13-6-3-5(9(11)12)1-2-7(6)14-8/h1-3,9H,4H2

InChI Key

CIZDMHYGOKMSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)N=C(O2)CBr

Origin of Product

United States

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